4-(4-chlorobenzoyl)-1-[(3-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
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Description
4-(4-chlorobenzoyl)-1-[(3-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one is a useful research compound. Its molecular formula is C23H18Cl2N2O2 and its molecular weight is 425.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as fenofibrate , interact with enzymes involved in lipid metabolism, such as acyl coenzyme A cholesterol acyltransferase (ACAT) .
Mode of Action
It can be inferred from related compounds that it may interact with its target enzyme to modulate its activity . This interaction could lead to changes in the metabolic pathways, resulting in altered levels of certain biochemicals in the body .
Biochemical Pathways
Based on the known actions of similar compounds, it may influence lipid metabolism pathways . This could potentially lead to downstream effects such as reduced cholesterol levels .
Pharmacokinetics
It is known that similar compounds, when administered orally, are readily and entirely transformed into active metabolites .
Result of Action
Based on the actions of similar compounds, it may result in a potent cholesterol-lowering effect .
Properties
IUPAC Name |
4-(4-chlorobenzoyl)-1-[(3-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-15-22(28)26(14-16-5-4-6-19(25)13-16)20-7-2-3-8-21(20)27(15)23(29)17-9-11-18(24)12-10-17/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPDQVGYCLFZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.